molecular formula C11H10N2O B6227644 4-(6-aminopyridin-2-yl)phenol CAS No. 1368050-46-7

4-(6-aminopyridin-2-yl)phenol

Cat. No. B6227644
CAS RN: 1368050-46-7
M. Wt: 186.2
InChI Key:
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Description

“4-(6-aminopyridin-2-yl)phenol” is a chemical compound that has gained increasing attention in scientific research in recent years. It is an intermediate for the synthesis of potential antitumor agents . The empirical formula is C11H11N3O and it has a molecular weight of 201.22 .


Synthesis Analysis

The synthesis of “4-(6-aminopyridin-2-yl)phenol” involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine . The resultant compound is then reduced using sodium sulfide in aqueous media . This method shortens the reaction time and simplifies the operation compared to the traditional Pd/C catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of “4-(6-aminopyridin-2-yl)phenol” was determined by single-crystal X-ray diffraction . The SMILES string representation of the molecule is NC1=CC=CN=C1NC2=CC=C(O)C=C2 .


Physical And Chemical Properties Analysis

“4-(6-aminopyridin-2-yl)phenol” is a solid compound . The empirical formula is C11H11N3O and it has a molecular weight of 201.22 .

Safety and Hazards

“4-(6-aminopyridin-2-yl)phenol” is classified under GHS07 for safety. It has a hazard statement of H319 and a precautionary statement of P305 + P351 + P338 . It’s classified as Eye Irrit. 2 for danger and 13 - Non Combustible Solids for storage .

Future Directions

“4-(6-aminopyridin-2-yl)phenol” is an intermediate for the synthesis of potential antitumor agents . It has gained increasing attention in scientific research in recent years, indicating that it might have promising applications in the future.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6-aminopyridin-2-yl)phenol involves the conversion of 6-aminopyridine to 4-(6-aminopyridin-2-yl)phenol through a series of reactions.", "Starting Materials": [ "6-aminopyridine", "4-nitrophenol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride in ethanol", "Step 2: Diazotization of 6-aminopyridine using hydrochloric acid and sodium nitrite", "Step 3: Coupling of the diazonium salt with the reduced 4-aminophenol in alkaline conditions using sodium hydroxide", "Step 4: Acidification of the reaction mixture to obtain 4-(6-aminopyridin-2-yl)phenol as a solid product", "Overall reaction: 6-aminopyridine + 4-nitrophenol + NaBH4 + HCl + NaNO2 + NaOH → 4-(6-aminopyridin-2-yl)phenol + NaCl + NaNO2 + H2O" ] }

CAS RN

1368050-46-7

Product Name

4-(6-aminopyridin-2-yl)phenol

Molecular Formula

C11H10N2O

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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